((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine
Description
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a para-tolyl (p-Tolyl) group at the 4-position and a methanamine moiety at the 2-position. Its stereochemistry (2S,4R) and aromatic substituent make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to stereochemical and hydrophobic interactions.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(2S,4R)-4-(4-methylphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8,13H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BDJGKCXTWYRNKL-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@H](OC2)CN |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific reaction but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical assays.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The para-tolyl group in the target compound distinguishes it from analogs with other aromatic or heterocyclic substituents. Key comparisons include:
Key Insights :
- The p-Tolyl group enhances hydrophobicity and may improve membrane permeability compared to polar nitro or fluorinated analogs .
- Thiophene-phenyl substituents () introduce π-conjugation, making such compounds suitable for optoelectronic applications, unlike the biologically oriented target compound.
- Nitro groups () could reduce metabolic stability due to their electrophilic nature, whereas the methyl group in p-Tolyl may offer better pharmacokinetics.
Stereochemical and Ring Modifications
The THF ring’s stereochemistry and substitution pattern critically influence molecular interactions:
- (R)-Tetrahydrofuran-2-yl-methylamine (): A simpler analog lacking the p-Tolyl group. Its lower molecular weight (101.1 g/mol vs. ~245 g/mol for the target compound) and absence of aromaticity limit its utility in targeted binding but simplify synthesis .
- VH032 Amine HCl (): Contains a pyrrolidine-2-carboxamide scaffold instead of THF. This highlights how ring size (5-membered vs. 6-membered THF) and functional groups (amide vs. amine) affect bioactivity, as VH032 derivatives show efficacy in protein degradation studies .
Biological Activity
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydrofuran ring substituted with a p-tolyl group and a methanamine moiety. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The stereochemistry at the 2 and 4 positions contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays using HCT116 colorectal cancer cells demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest in G1 phase |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in neuronal cells.
- Receptor Modulation : Interacts with specific receptors involved in cell signaling pathways.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in viability with significant apoptosis observed at higher concentrations .
Study 2: Neuroprotection in Animal Models
In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
